molecular formula C21H21N5O2 B15118493 2-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)quinoxaline

2-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)quinoxaline

Cat. No.: B15118493
M. Wt: 375.4 g/mol
InChI Key: CFRFKHMBWMJEKY-UHFFFAOYSA-N
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Description

2-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)quinoxaline is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinoxaline core, which is known for its diverse biological activities, and a pyrrolidine moiety, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)quinoxaline typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the quinoxaline core through a condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound. The pyrrolidine moiety can be introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with an appropriate electrophile.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent, and reaction time, as well as employing catalysts to enhance the reaction rate. Purification techniques such as recrystallization or chromatography are often used to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the quinoxaline or pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

2-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)quinoxaline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)quinoxaline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into the active sites of these targets, thereby inhibiting or activating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline Derivatives: Compounds with a quinoxaline core, such as 2,3-dimethylquinoxaline, which share similar biological activities.

    Pyrrolidine Derivatives: Compounds like 1-methylpyrrolidine, which exhibit similar chemical reactivity.

Uniqueness

2-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)quinoxaline is unique due to its combination of a quinoxaline core and a pyrrolidine moiety, which imparts distinct chemical and biological properties. This combination allows for a broader range of applications and interactions with molecular targets compared to simpler analogs.

Properties

Molecular Formula

C21H21N5O2

Molecular Weight

375.4 g/mol

IUPAC Name

[3-[(6-cyclopropylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-quinoxalin-2-ylmethanone

InChI

InChI=1S/C21H21N5O2/c27-21(19-11-22-17-3-1-2-4-18(17)23-19)26-10-9-14(12-26)13-28-20-8-7-16(24-25-20)15-5-6-15/h1-4,7-8,11,14-15H,5-6,9-10,12-13H2

InChI Key

CFRFKHMBWMJEKY-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN=C(C=C2)OCC3CCN(C3)C(=O)C4=NC5=CC=CC=C5N=C4

Origin of Product

United States

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